1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-dimethylbutan-1-one
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Overview
Description
1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-dimethylbutan-1-one is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is part of the tropane alkaloid family, which is known for its wide array of biological activities. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-dimethylbutan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include the use of catalytic systems and optimized reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-dimethylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-dimethylbutan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-dimethylbutan-1-one involves its interaction with molecular targets such as monoamine neurotransmitter transporters. By inhibiting the re-uptake of neurotransmitters like dopamine, serotonin, and noradrenaline, the compound can modulate neural activity and influence various physiological functions .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Oxabicyclo[3.2.1]octane: A structurally related compound with different functional groups and reactivity.
Uniqueness
1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-dimethylbutan-1-one is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct biological activities and synthetic utility .
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)9-12(15)14-10-5-4-6-11(14)8-7-10/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYWEOCWNXWXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1C2CCC1C=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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